4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact withHemoglobin subunit alpha and Hemoglobin subunit beta .
Biochemical Pathways
Similar compounds have been found to act as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) , which play a crucial role in the regulation of cellular differentiation, development, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole is coupled with a pyridine derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the pyridine ring.
Scientific Research Applications
4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and pyridine-based molecules. Examples include:
- 4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Uniqueness
What sets 4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine apart is its specific substitution pattern, which can confer unique properties such as enhanced biological activity or improved material characteristics. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-4-13(5-3-11)19-10-14-17-15(18-20-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRNSPMKSCAXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.